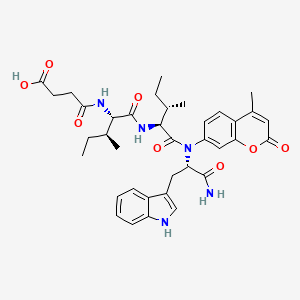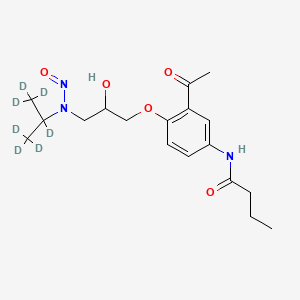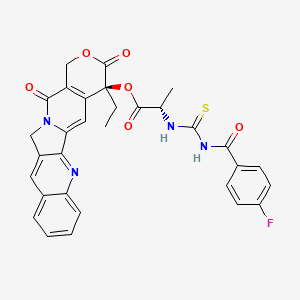
5-(3-Azidopropyl)uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Azidopropyl)uridine: is a thymidine analog, which means it is structurally similar to thymidine, a nucleoside component of DNA. This compound is notable for its azide functional group, which makes it a versatile reagent in click chemistry. It is used primarily in scientific research for labeling and tracking DNA synthesis, as well as in the development of targeted therapeutics and diagnostic tools .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Azidopropyl)uridine typically involves the introduction of an azide group to the uridine molecule. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a type of click chemistry reaction. This reaction involves the use of copper as a catalyst to facilitate the addition of an azide group to an alkyne group on the uridine molecule .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of high-purity reagents, controlled reaction conditions, and purification processes to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: 5-(3-Azidopropyl)uridine undergoes several types of chemical reactions, primarily involving its azide group. These include:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction is used to attach the azide group to an alkyne group, forming a stable triazole ring
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction does not require a copper catalyst and is used for bioorthogonal labeling
Common Reagents and Conditions:
Copper sulfate and sodium ascorbate: Used as catalysts in CuAAC reactions
Dibenzocyclooctyne (DBCO) or bicyclononyne (BCN): Used in SPAAC reactions
Major Products: The major products of these reactions are triazole-linked compounds, which are stable and can be used for further functionalization or labeling .
Aplicaciones Científicas De Investigación
5-(3-Azidopropyl)uridine has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling and tracking of DNA synthesis, allowing researchers to study cell proliferation and DNA replication
Industry: Used in the development of new materials and technologies, including bioorthogonal labeling and functionalization of biomolecules
Mecanismo De Acción
The mechanism of action of 5-(3-Azidopropyl)uridine involves its incorporation into DNA during replication. As a thymidine analog, it can be inserted into the DNA strand, allowing researchers to track DNA synthesis. The azide group on the compound enables it to participate in click chemistry reactions, facilitating the attachment of various functional groups for further study or application .
Comparación Con Compuestos Similares
5-Azido-2’-deoxyuridine: Another thymidine analog with similar applications in DNA labeling and click chemistry
5-Ethynyl-2’-deoxyuridine: Used for labeling DNA synthesis but involves an alkyne group instead of an azide
5-Bromo-2’-deoxyuridine: Commonly used in cell proliferation studies but does not participate in click chemistry
Uniqueness: 5-(3-Azidopropyl)uridine is unique due to its azide functional group, which allows it to participate in both CuAAC and SPAAC reactions. This versatility makes it particularly valuable for bioorthogonal labeling and the development of targeted therapeutics .
Propiedades
Fórmula molecular |
C12H17N5O6 |
|---|---|
Peso molecular |
327.29 g/mol |
Nombre IUPAC |
5-(3-azidopropyl)-1-[(2R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H17N5O6/c13-16-14-3-1-2-6-4-17(12(22)15-10(6)21)11-9(20)8(19)7(5-18)23-11/h4,7-9,11,18-20H,1-3,5H2,(H,15,21,22)/t7?,8?,9?,11-/m1/s1 |
Clave InChI |
WXYPHRGYUKZYFQ-AWAZGIPZSA-N |
SMILES isomérico |
C1=C(C(=O)NC(=O)N1[C@H]2C(C(C(O2)CO)O)O)CCCN=[N+]=[N-] |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





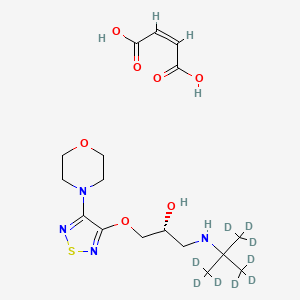

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405693.png)
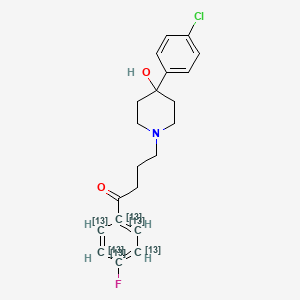
![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)
